Cas no 486-47-5 (Ethaverine)

Ethaverine is a synthetic derivative of papaverine, classified as a spasmolytic agent. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase, leading to increased cyclic AMP levels and subsequent vasodilation. Ethaverine is primarily used to alleviate spasms in the gastrointestinal and biliary tracts, as well as peripheral and cerebral vascular disorders. Its key advantages include targeted action on smooth muscle with minimal effects on cardiac tissue, resulting in a favorable safety profile. The compound exhibits good bioavailability and a predictable pharmacokinetic profile, making it suitable for clinical applications requiring sustained spasmolytic effects. Ethaverine's chemical stability and well-characterized mechanism of action contribute to its reliability in therapeutic use.
Ethaverine structure
Ethaverine structure
Product Name:Ethaverine
CAS No:486-47-5
MF:C24H29NO4
MW:395.491367101669
CID:329215
PubChem ID:3280
Update Time:2025-05-22

Ethaverine Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
    • 1-{[3,4-Bis(ethyloxy)phenyl]methyl}-6,7-bis(ethyloxy)isoquinoline
    • Ethaverine
    • 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
    • 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin
    • 6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline
    • Barbonin
    • Barbonine
    • Dyscural
    • Isoquinoline, 1-(3,4-diethoxybenzyl)-6,7-diethoxy-
    • Isoquinoline, 6,7-diethoxy-1-(3,4-diethoxybenzyl)-
    • Perparine
    • Perperine
    • 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-isoquinoline
    • Prestwick1_000830
    • NINDS_000199
    • CAS-985-13-7
    • Q27166421
    • KBio1_000199
    • VIC
    • AB00053589_04
    • D07926
    • SCHEMBL25606
    • Spectrum2_001385
    • AB00053589
    • ETHAVERINE [MI]
    • BSPBio_000759
    • Spectrum3_001425
    • Ethquinol (TN)
    • Spectrum_001218
    • AKOS024366261
    • NCGC00016557-01
    • EINECS 207-633-3
    • Isoquinolinium, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
    • KBioGR_000672
    • KBio2_006834
    • UNII-2H2HC19DYZ
    • 486-47-5
    • Prestwick3_000830
    • EX-A5513
    • Ethylpapaverine
    • Spectrum5_001524
    • NCGC00016557-03
    • 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin [German]
    • IDI1_000199
    • DTXSID3023009
    • Ethquinol
    • NS00004322
    • Etaverina
    • BRN 0342349
    • KBio2_004266
    • BRD-K36756879-003-05-3
    • SPBio_001370
    • Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
    • Ethaverinum [INN-Latin]
    • 2H2HC19DYZ
    • Ethaverinum
    • Ethaverine (INN)
    • DivK1c_000199
    • 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
    • KBio3_002350
    • KBioSS_001698
    • BPBio1_000835
    • ETHAVERINE [VANDF]
    • Etaverina [INN-Spanish]
    • ZOWYFYXTIWQBEP-UHFFFAOYSA-N
    • KBio2_001698
    • Spectrum4_000406
    • 5-21-06-00183 (Beilstein Handbook Reference)
    • ETHAVERINE [WHO-DD]
    • SBI-0051627.P002
    • Isoquinoline, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-
    • Prestwick0_000830
    • BRD-K36756879-003-06-1
    • CHEBI:94592
    • NCGC00016557-02
    • Ethaverine [INN]
    • BSPBio_003130
    • SPBio_002680
    • CHEMBL1555736
    • Prestwick2_000830
    • Inchi: 1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
    • InChI Key: ZOWYFYXTIWQBEP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(=CC2C=CN=C(CC3C=CC(=C(C=3)OCC)OCC)C=2C=1)OCC

Computed Properties

  • Exact Mass: 395.20977
  • Monoisotopic Mass: 395.209658
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.4
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.1668 (rough estimate)
  • Melting Point: 99-101°
  • Boiling Point: 519.44°C (rough estimate)
  • Flash Point: 185.9°C
  • Refractive Index: 1.6000 (estimate)
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 49.81
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Ethaverine Security Information

Ethaverine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E676700-10mg
Ethaverine
486-47-5
10mg
$ 184.00 2023-09-07
TRC
E676700-100mg
Ethaverine
486-47-5
100mg
$ 1453.00 2023-09-07

Ethaverine Related Literature

Additional information on Ethaverine

Ethaverine: A Comprehensive Overview

Ethaverine, also known by its CAS number 486-47-5, is a compound that has garnered significant attention in the field of pharmacology and medical research. This compound, primarily recognized for its role as a muscle relaxant, has been extensively studied for its therapeutic potential in various medical conditions. Recent advancements in research have shed new light on its mechanisms of action, safety profiles, and potential applications in modern medicine.

The chemical structure of Ethaverine plays a pivotal role in its pharmacological properties. It belongs to the class of muscle relaxants, specifically targeting the central nervous system to alleviate muscle spasms and stiffness. Its unique molecular composition allows it to interact with specific receptors, thereby modulating neural signals responsible for muscle contractions. This makes it particularly effective in treating conditions such as multiple sclerosis, spinal cord injuries, and other neuromuscular disorders.

Recent studies have explored the efficacy of Ethaverine in managing chronic pain associated with muscle spasms. Researchers have found that it exhibits a high degree of selectivity for certain receptor subtypes, minimizing adverse effects while maximizing therapeutic benefits. This selective action has been a focal point in developing targeted therapies for patients with complex neuromuscular conditions.

In addition to its primary function as a muscle relaxant, Ethaverine has shown promise in adjunctive therapies for neurological disorders. For instance, clinical trials have demonstrated its potential in reducing spasticity in patients with amyotrophic lateral sclerosis (ALS). These findings underscore its versatility and highlight the need for further research into its broader applications.

The pharmacokinetics of Ethaverine have also been a subject of recent investigations. Studies reveal that it is rapidly absorbed when administered orally, with peak plasma concentrations achieved within a few hours. Its bioavailability is influenced by factors such as food intake and individual variations in metabolic pathways. Understanding these dynamics is crucial for optimizing dosing regimens and ensuring patient safety.

One of the most notable advancements in Ethaverine research is its potential role in neuroprotection. Emerging evidence suggests that it may possess antioxidant properties, which could mitigate oxidative stress—a key factor in the progression of neurodegenerative diseases. This dual functionality as both a muscle relaxant and a neuroprotective agent positions Ethaverine as a multifaceted therapeutic option.

Safety remains a critical consideration in the use of Ethaverine. While generally well-tolerated, it is associated with side effects such as dizziness and fatigue in some patients. Long-term studies are essential to fully understand its safety profile and identify any potential risks associated with prolonged use.

In conclusion, Ethaverine (CAS No. 486-47-5) stands out as a significant compound in the realm of pharmacology, offering innovative solutions for managing muscle spasms and neuromuscular disorders. Its unique mechanisms, coupled with ongoing research into its broader applications, position it as a promising therapeutic agent for future medical advancements.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd